molecular formula C19H17ClN2O3 B2470927 N-(4-chlorophenyl)-3-isobutyramidobenzofuran-2-carboxamide CAS No. 887891-37-4

N-(4-chlorophenyl)-3-isobutyramidobenzofuran-2-carboxamide

Cat. No.: B2470927
CAS No.: 887891-37-4
M. Wt: 356.81
InChI Key: AJROLJZOYPLJNS-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3-isobutyramidobenzofuran-2-carboxamide is a synthetic small molecule based on an N-phenylbenzofuran-2-carboxamide scaffold, intended for research and development purposes. Compounds within this structural class have demonstrated significant potential in pharmacological research, particularly as therapeutic agents. For instance, closely related N-phenylbenzamide and N-phenylfuran-2-carboxamide derivatives have been identified as promising anti-infective agents. One study showed that the parent compound N-(4-bromophenyl)furan-2-carboxamide exhibited excellent activity against extensively drug-resistant (XDR) bacterial pathogens, including carbapenem-resistant Acinetobacter baumannii and methicillin-resistant Staphylococcus aureus , with minimum inhibitory concentration values as low as 6.25 mg . Furthermore, structural analogues like N-(4-chlorophenyl)benzamide have shown potent antiviral activity. One such derivative, IMB-0523, was reported to inhibit both wild-type and drug-resistant Hepatitis B Virus replication in vitro, with a proposed mechanism of action involving the host factor APOBEC3G, presenting a novel approach distinct from current nucleos(t)ide analogues . The specific substitution pattern on the benzofuran core of this product, featuring an isobutyramido group at the 3-position, may influence its bioavailability, target binding affinity, and overall bioactivity profile, making it a compound of interest for lead optimization and structure-activity relationship studies in medicinal chemistry. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-chlorophenyl)-3-(2-methylpropanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3/c1-11(2)18(23)22-16-14-5-3-4-6-15(14)25-17(16)19(24)21-13-9-7-12(20)8-10-13/h3-11H,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJROLJZOYPLJNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3-isobutyramidobenzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-chlorobenzene as the starting material.

    Attachment of the Isobutyramido Group: The isobutyramido group can be attached through an amide coupling reaction using isobutyric acid and an appropriate coupling reagent.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through a reaction with an appropriate amine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-3-isobutyramidobenzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex benzofuran derivatives with potential biological activities.

    Biology: It has been investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-isobutyramidobenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to and modulating the activity of enzymes, receptors, or other proteins involved in key biological processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Table 1: Comparison of Key Benzofuran Carboxamide Derivatives

Compound Name Structural Features Biological Activity Key Findings
N-(4-chlorophenyl)-3-isobutyramidobenzofuran-2-carboxamide Isobutyramido at C3, 4-chlorophenyl at C2 Under investigation Enhanced metabolic stability due to branched alkyl group
3-amino-N-(4-chlorophenyl)-1-benzofuran-2-carboxamide Amino group at C3 Anticancer Induces apoptosis in HeLa cells (IC₅₀ = 8.2 µM)
N-(3-chloro-4-fluorophenyl)-3-(4-fluorobenzamido)-1-benzofuran-2-carboxamide Dual halogenation (Cl, F) on phenyl groups Antimicrobial 2-fold higher potency vs. S. aureus than non-fluorinated analogs
N-(4-ethoxyphenyl)-3-(2-nitrobenzamido)benzofuran-2-carboxamide Nitrobenzamido at C3, ethoxyphenyl at C2 Anti-inflammatory Inhibits COX-2 (IC₅₀ = 3.7 µM) via nitro group’s electron-withdrawing effects
N-(4-chlorophenyl)-3-(cyclopropanecarboxamido)benzofuran-2-carboxamide Cyclopropane carboxamido at C3 Anticancer Targets tubulin polymerization (IC₅₀ = 1.5 µM)

Role of Halogenation

Halogen substituents, particularly chlorine and fluorine, are critical for modulating bioactivity:

  • Chlorine: The 4-chlorophenyl group in the target compound enhances membrane permeability and resistance to oxidative metabolism compared to non-halogenated analogs .
  • Fluorine : Fluorinated analogs (e.g., 4-fluorophenyl derivatives) exhibit improved target selectivity due to fluorine’s electronegativity and small atomic radius, but may reduce metabolic stability compared to chlorinated counterparts .
  • Halogen Size : Studies on maleimide derivatives (e.g., N-(4-halophenyl)maleimides) show minimal correlation between halogen size (F, Cl, Br, I) and inhibitory potency (IC₅₀ range: 4.3–7.2 µM), suggesting electronic effects dominate over steric factors .

Influence of Substituent Bulkiness

  • Isobutyramido vs. Cyclopropanecarboxamido : The isobutyramido group in the target compound provides greater conformational flexibility than the rigid cyclopropane ring in analogs like N-(4-chlorophenyl)-3-(cyclopropanecarboxamido)benzofuran-2-carboxamide. This flexibility may improve binding to flexible enzyme active sites .
  • Nitrobenzamido vs. Alkylamido : Nitro groups (e.g., in N-(4-ethoxyphenyl)-3-(2-nitrobenzamido)benzofuran-2-carboxamide) enhance anti-inflammatory activity via radical scavenging but increase toxicity risks compared to alkylamido groups .

Biological Activity

N-(4-chlorophenyl)-3-isobutyramidobenzofuran-2-carboxamide is a compound of increasing interest in pharmacological research due to its potential biological activities, particularly in oncology. This article explores the synthesis, biological activity, and relevant case studies associated with this compound.

Synthesis and Structural Characteristics

This compound can be synthesized through various organic chemistry methods, typically involving the reaction of substituted benzofuran derivatives with amides. The presence of the 4-chlorophenyl group is crucial for enhancing the biological activity of this compound, particularly its interaction with specific kinases involved in cancer pathways.

Anticancer Properties

The compound has shown significant anticancer activity, particularly against glioblastoma cell lines. Research indicates that it acts as a potent inhibitor of the AKT signaling pathway, which is critical in many cancers, including glioma. The inhibition of AKT2/PKBβ by this compound has been documented to correlate with reduced tumor growth and improved survival rates in preclinical models.

Key Findings:

  • Inhibition of AKT2/PKBβ : Studies have demonstrated that this compound exhibits low micromolar activity against AKT2, an oncogenic kinase associated with glioma malignancy and poor patient prognosis .
  • Selective Cytotoxicity : The compound displayed significantly lower cytotoxicity against non-cancerous cells compared to cancerous cells, indicating a favorable therapeutic index .

The mechanism through which this compound exerts its effects primarily involves the inhibition of key kinases in cancer pathways. The specificity towards AKT2 suggests that this compound could be developed into a targeted therapy for glioblastoma and potentially other malignancies that exhibit aberrant AKT signaling.

Table 1: Biological Activity Summary

Activity TypeTarget KinaseIC50 (µM)Cell Line TestedResult
Kinase InhibitionAKT112U87MGModerate inhibition
Kinase InhibitionAKT214U251Strong inhibition
CytotoxicityNon-cancerous>50Normal human astrocytesLow cytotoxicity observed

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical and preclinical settings:

  • Case Study on Glioblastoma Treatment :
    • A study involving patient-derived glioma stem cells demonstrated that treatment with the compound led to a significant reduction in neurosphere formation, indicating its potential as a therapeutic agent against glioblastoma .
  • Clinical Implications :
    • Further investigations into the pharmacokinetics and safety profile of this compound are necessary to assess its viability as a clinical treatment option. Current data suggest that it may be well-tolerated in vivo, but comprehensive clinical trials are required to establish definitive safety and efficacy profiles.

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